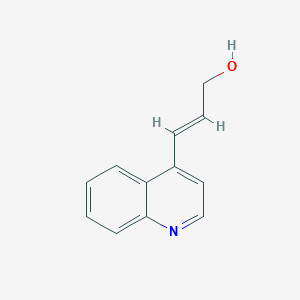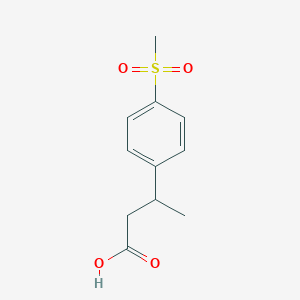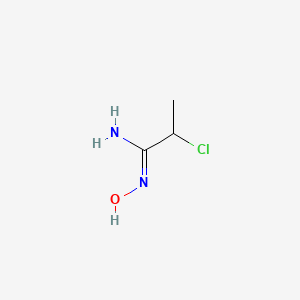
2-(3,3-Dimethylbutyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylbutyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H22O It is a cyclopentane derivative with a hydroxyl group attached to the first carbon of the cyclopentane ring and a 3,3-dimethylbutyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3,3-dimethylbutylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds through a Grignard reaction mechanism, where the nucleophilic addition of the Grignard reagent to the carbonyl group of cyclopentanone forms the desired alcohol. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Dimethylbutyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(3,3-Dimethylbutyl)cyclopentanone or 2-(3,3-Dimethylbutyl)cyclopentanoic acid.
Reduction: Formation of 2-(3,3-Dimethylbutyl)cyclopentane.
Substitution: Formation of 2-(3,3-Dimethylbutyl)cyclopentyl halides or amines.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylbutyl)cyclopentan-1-ol has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethylbutyl)cyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved in its action are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dimethylphenyl)cyclopentan-1-ol
- 1,2-Dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol
Uniqueness
2-(3,3-Dimethylbutyl)cyclopentan-1-ol is unique due to its specific structural features, such as the presence of a 3,3-dimethylbutyl group and a hydroxyl group on the cyclopentane ring. These structural attributes confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H22O |
|---|---|
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2-(3,3-dimethylbutyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H22O/c1-11(2,3)8-7-9-5-4-6-10(9)12/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
FVVQVLVEWPKTTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)

![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)


![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)

